Cyanomethyl benzenesulfonate
CAS No.: 10531-13-2
Cat. No.: VC20967596
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10531-13-2 |
|---|---|
| Molecular Formula | C8H7NO3S |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | cyanomethyl benzenesulfonate |
| Standard InChI | InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2 |
| Standard InChI Key | SSOVHFPWMPUQOS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)OCC#N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OCC#N |
Introduction
Structural Characteristics
Molecular Identity
Cyanomethyl benzenesulfonate is an organic compound with the molecular formula C₈H₇NO₃S . The compound is structurally characterized by a benzenesulfonate group attached to a cyanomethyl moiety. Its chemical structure features a benzene ring connected to a sulfonate group, which is further linked to a cyanomethyl group.
Structural Identifiers
The compound can be identified using several chemical notation systems:
Physical Properties
Cyanomethyl benzenesulfonate exhibits specific physical properties that influence its behavior in chemical reactions and applications. Based on its structure, it is expected to be a crystalline solid under standard conditions. The compound contains both hydrophobic (benzene ring) and hydrophilic (sulfonate group) regions, affecting its solubility in various solvents.
Collision Cross Section Data
The predicted collision cross section (CCS) values for cyanomethyl benzenesulfonate with various adducts are presented in Table 1, providing valuable information for analytical identification and characterization.
Table 1: Predicted Collision Cross Section Values for Cyanomethyl Benzenesulfonate
Chemical Reactivity
Functional Group Properties
The chemical reactivity of cyanomethyl benzenesulfonate is largely determined by its two primary functional groups:
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The benzenesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions
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The cyanomethyl group, which contains the nitrile functionality
These structural features make the compound particularly useful as a reagent in organic synthesis, especially in reactions involving the transfer of a cyanomethyl group to nucleophiles.
Reaction Mechanisms
The primary reaction mechanism of cyanomethyl benzenesulfonate involves nucleophilic substitution. In these reactions, a nucleophile attacks the carbon adjacent to the cyano group, displacing the benzenesulfonate moiety. This reactivity pattern makes it valuable as a cyanomethylating agent in synthetic organic chemistry.
Synthesis and Preparation
Synthetic Routes
Cyanomethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with cyanomethyl alcohol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which serves as a catalyst. The reaction is usually conducted under controlled temperature conditions, typically at 0-5°C, to manage the exothermic nature of the process.
Laboratory Preparation
In laboratory settings, the synthesis of cyanomethyl benzenesulfonate typically involves the following steps:
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Reaction of benzenesulfonyl chloride with cyanomethyl alcohol
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Addition of a base to neutralize the hydrogen chloride formed during the reaction
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Purification of the product through techniques such as recrystallization or column chromatography
Industrial Production
Industrial production methods for cyanomethyl benzenesulfonate follow similar synthetic routes but on a larger scale. The process requires large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial preparation often includes additional purification steps such as distillation or larger-scale recrystallization processes.
Structural Analysis and Characterization
Crystallographic Data
X-ray crystallographic studies provide valuable insights into the three-dimensional structure of compounds related to cyanomethyl benzenesulfonate. Although direct crystallographic data for cyanomethyl benzenesulfonate itself is limited in the available literature, studies of related compounds such as 4-(cyanomethyl)anilinium 4-methylbenzenesulfonate monohydrate reveal important structural features .
In the crystal structure of the related compound, the dihedral angle between the cation and anion benzene rings was found to be 50.1(4)°. The cyanomethyl group exhibited a twisted conformation relative to the benzene ring plane, with a torsion angle of -86(12)° for the C—C—C—N sequence .
Spectroscopic Properties
Spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are essential for the characterization of cyanomethyl benzenesulfonate. The compound exhibits characteristic spectral features:
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IR spectroscopy: Strong absorption bands for the sulfonate group (S=O stretching) and the nitrile group (C≡N stretching)
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NMR spectroscopy: Distinct chemical shifts for the aromatic protons of the benzene ring and the methylene protons adjacent to the cyano group
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Mass spectrometry: Characteristic fragmentation patterns and molecular ion peaks as indicated in the collision cross section data
Applications in Scientific Research
Organic Synthesis
Cyanomethyl benzenesulfonate serves as a valuable reagent in organic synthesis, particularly for introducing cyanomethyl groups into other molecules. Its reactivity makes it useful in the preparation of various nitrile-containing compounds, which are important intermediates in pharmaceutical and agrochemical synthesis.
Chemical Biology
In chemical biology research, compounds like cyanomethyl benzenesulfonate can be utilized as probes for studying enzyme mechanisms. The reactive nature of the cyanomethyl group allows for selective modification of biomolecules, providing insights into their structure and function.
Material Science
The unique structural and chemical properties of cyanomethyl benzenesulfonate and its derivatives make them potentially valuable in material science applications. These compounds can serve as precursors for the development of specialized polymers and functional materials.
Related Compounds
Structural Analogs
Several compounds share structural similarities with cyanomethyl benzenesulfonate:
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Benzenesulfonyl chloride: A precursor used in the synthesis of cyanomethyl benzenesulfonate
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Tosyl chloride (p-toluenesulfonyl chloride): A related sulfonyl compound commonly used in organic synthesis
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Methanesulfonyl chloride: Another sulfonyl compound with similar reactivity patterns
Derivatives and Adducts
The formation of various adducts of cyanomethyl benzenesulfonate, as indicated in the collision cross section data (Table 1), demonstrates the compound's ability to interact with different ions. These adducts are important for analytical identification and characterization of the compound using mass spectrometry .
Complex Formations
Cyanomethyl benzenesulfonate can form more complex structures, particularly in crystal structures where hydrogen bonding plays a significant role. In the related compound 4-(cyanomethyl)anilinium 4-methylbenzenesulfonate monohydrate, cations, anions, and water molecules form hydrogen-bonded chains along the crystallographic c axis through N—H···O and O—H···O hydrogen bonds .
Research Findings and Current Studies
Crystal Structure Analysis
Research on related compounds, such as 4-(cyanomethyl)anilinium 4-methylbenzenesulfonate monohydrate, provides insights into the crystal packing and intermolecular interactions of sulfonates containing cyanomethyl groups. These studies reveal that in the crystal structure, the cations, anions, and water molecules are linked by N—H···O and O—H···O hydrogen bonds, forming a chain along the c axis .
Analytical Methods Development
The availability of predicted collision cross section data for various adducts of cyanomethyl benzenesulfonate contributes to the development of analytical methods for its detection and quantification. These data are particularly valuable for ion mobility mass spectrometry applications .
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